Pyridin-3-yl pyridine-3-carboxylate
Description
Pyridin-3-yl pyridine-3-carboxylate is an ester derivative formed between pyridin-3-ol (3-hydroxypyridine) and pyridine-3-carboxylic acid. Its structure consists of two pyridine rings linked via an ester functional group, with one pyridine acting as the alcohol component and the other as the carboxylic acid component.
Properties
CAS No. |
51616-62-7 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
pyridin-3-yl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H |
InChI Key |
QXVQHBUZTSAQJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OC2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CN=CC=C2 |
Other CAS No. |
51616-62-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Molecular formula (inferred): C₁₁H₉N₂O₂ (derived from esterification of pyridin-3-ol [C₅H₅NO] and pyridine-3-carboxylic acid [C₆H₅NO₂], excluding H₂O).
- Molecular weight: ~201.18 g/mol.
Synthetic routes may involve:
Acid chloride method : Reacting pyridine-3-carboxylic acid with thionyl chloride to form the acid chloride, followed by esterification with pyridin-3-ol .
Coupling agents : Using carbodiimides (e.g., DCC) to directly couple the acid and alcohol components.
Comparison with Similar Compounds
Structural and Functional Differences
Pyridin-3-yl pyridine-3-carboxylate belongs to a broader class of pyridine-based esters. Below is a comparative analysis with key analogs:
*Estimated based on analog data.
Key Observations
Substituent Effects: Chlorine: The chlorinated analog (C₁₂H₉ClN₂O₂) exhibits higher lipophilicity (XLogP3 = 1.8 vs. ~1.2 for the parent compound), which may enhance membrane permeability but reduce aqueous solubility .
Synthetic Efficiency :
- Yields for fused-ring systems (e.g., 45–79% ) are moderate, likely due to multi-step syntheses and purification challenges. Simpler esters like the parent compound may achieve higher yields with optimized conditions.
Purity and Characterization :
- HPLC purity exceeds 94% for most analogs, with structural confirmation via ¹H NMR and mass spectrometry .
Physical Properties :
- The tert-butyl ester (C₁₅H₁₉N₃O₂) is a light yellow solid, while acrylate derivatives (e.g., ) are liquids or semi-solids, reflecting differences in molecular rigidity.
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